Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide
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Overview
Description
Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide is a compound that belongs to the class of trifluoromethylated heterocycles. These compounds are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) imparts significant stability and lipophilicity to the molecule, making it an attractive candidate for drug development and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic trifluoromethylation and automated synthesis platforms . The use of environmentally benign reagents and solvents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-pyrimidine-4-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, often through hydrophobic interactions and hydrogen bonding . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another trifluoromethylated heterocycle with similar chemical properties.
Trifluoromethylsilane: A reagent used for introducing the trifluoromethyl group into organic molecules.
Sodium trifluoroacetate: A commonly used trifluoromethylating agent.
Uniqueness
Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide is unique due to its specific combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in drug development and other advanced applications .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-14(16-2)6(15)5-3-4-12-7(13-5)8(9,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRRSBJOZBUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=NC=C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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